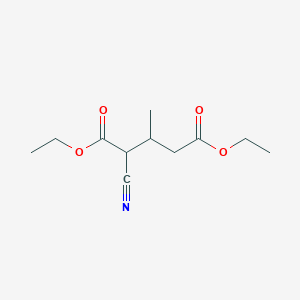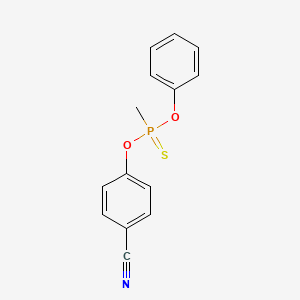![molecular formula C17H25O3P B13800045 Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester CAS No. 70766-48-2](/img/structure/B13800045.png)
Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorous acid, bis(bicyclo[221]hept-5-en-2-ylmethyl) methyl ester is a chemical compound with the molecular formula C22H27O3P It is known for its unique structure, which includes two bicyclo[221]hept-5-en-2-ylmethyl groups attached to a phosphorous acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester typically involves the reaction of phosphorous acid with bicyclo[2.2.1]hept-5-en-2-ylmethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include the precise control of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. Industrial production may also involve additional steps such as crystallization or recrystallization to further purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorous-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. These interactions are mediated by the binding of the compound to active sites on target molecules, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) phenyl ester
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
- cis-endo-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonsäureanhydrid
Uniqueness
Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester is unique due to its specific ester groups and the presence of the bicyclo[2.2.1]hept-5-en-2-ylmethyl moieties. These structural features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
70766-48-2 |
|---|---|
Fórmula molecular |
C17H25O3P |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
bis(2-bicyclo[2.2.1]hept-5-enylmethyl) methyl phosphite |
InChI |
InChI=1S/C17H25O3P/c1-18-21(19-10-16-8-12-2-4-14(16)6-12)20-11-17-9-13-3-5-15(17)7-13/h2-5,12-17H,6-11H2,1H3 |
Clave InChI |
GRHMZHVDKFWUNS-UHFFFAOYSA-N |
SMILES canónico |
COP(OCC1CC2CC1C=C2)OCC3CC4CC3C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
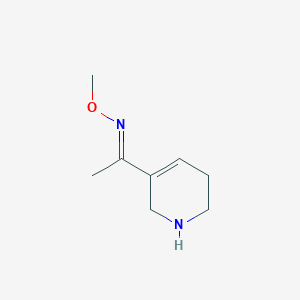

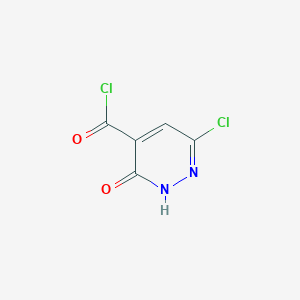
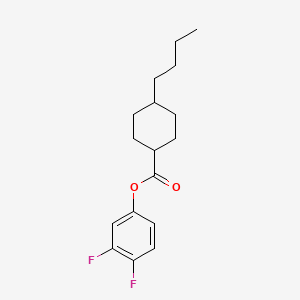

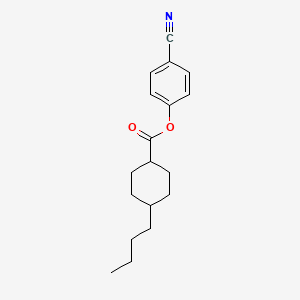

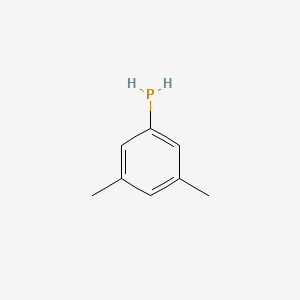
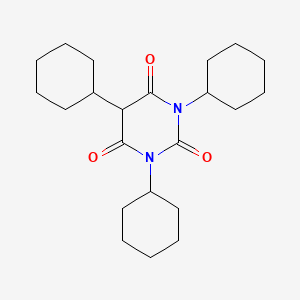
![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)
